molecular formula C5H10N2 B7842176 2-(Ethylamino)propanenitrile

2-(Ethylamino)propanenitrile

Cat. No. B7842176
M. Wt: 98.15 g/mol
InChI Key: NDVZMKCMHIWQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)propanenitrile is a useful research compound. Its molecular formula is C5H10N2 and its molecular weight is 98.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocycles

2-(Ethylamino)propanenitrile and related compounds are used as precursors in synthesizing various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds have potential applications due to their chemical and biological properties, especially in the pharmaceutical industry (Drabina & Sedlák, 2012).

Synthesis of Aminopiperidines

This compound derivatives have been utilized in creating new classes of 4-aminopiperidines. These are used as PAF-receptor antagonists, highlighting their significance in medicinal chemistry (Benmehdi et al., 2008).

Antimicrobial Activities

Research on 2-arylhydrazononitriles, closely related to this compound, indicates their use in synthesizing heterocyclic substances with promising antimicrobial activities. These substances demonstrate significant effectiveness against various bacteria and yeast (Behbehani et al., 2011).

Chemical Engineering Applications

In chemical engineering, propanenitrile compounds are studied for their phase equilibrium properties. This includes understanding their behavior in different mixtures, which is essential in designing and operating chemical processes (Haimi et al., 2010).

Metal Dithiocarbamate Synthesis

Metal dithiocarbamate complexes derived from this compound analogs have been synthesized. Their characterization, including IR, NMR, and X-ray crystallography, suggests potential applications in materials science and catalysis (Halimehjani et al., 2015).

Polymerization Processes

This compound derivatives have been used in nitroxide-mediated polymerization, demonstrating their relevance in the field of polymer chemistry. This includes the study of hydrolytic stability and the effects of various parameters on the polymerization process (Darabi et al., 2015).

Biocompatible Polymer Development

Research has been conducted on acrylonitrile and propanenitrile derivatives for synthesizing biocompatible, multifunctional polymers. These polymers have applications in sensing, imaging, and as security inks (Mahapatra et al., 2020).

Anticancer Compound Synthesis

2-Aminonicotinonitrile, structurally similar to this compound, has been used to synthesize derivatives with potential anticancer properties. This underscores its importance in the development of new therapeutic agents (Mansour et al., 2021).

Environmental and Occupational Health

Studies on hemoglobin adducts of compounds like acrylonitrile help in assessing occupational and environmental exposures. This is crucial for understanding the health impacts of various industrial chemicals (Schettgen et al., 2002).

properties

IUPAC Name

2-(ethylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-3-7-5(2)4-6/h5,7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVZMKCMHIWQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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